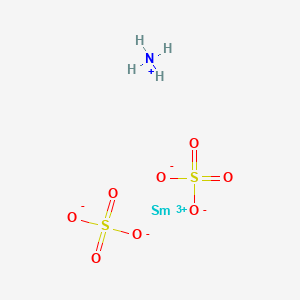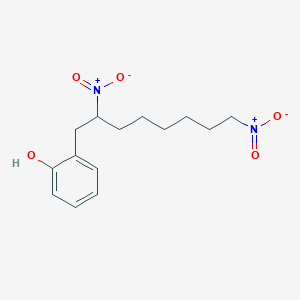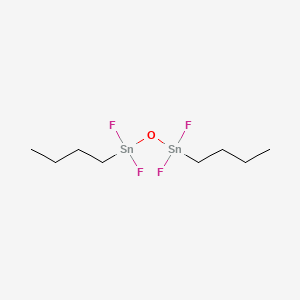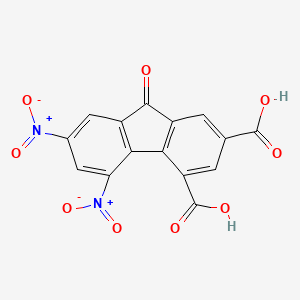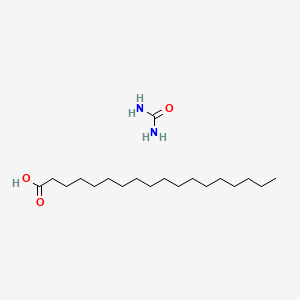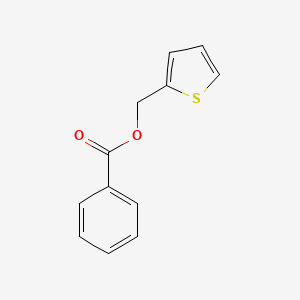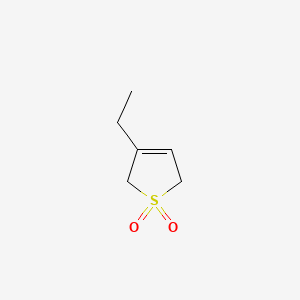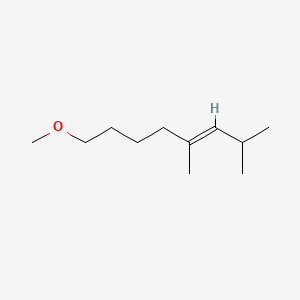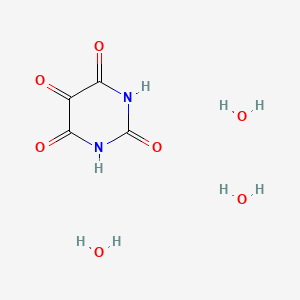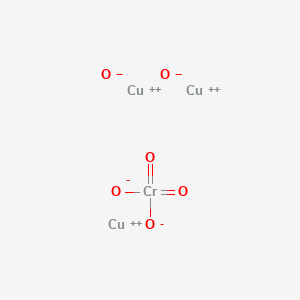
Tricopper chromate dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tricopper chromate dioxide, with the molecular formula CrCu₃O₆, is a compound that consists of copper and chromium in a specific stoichiometric ratio
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tricopper chromate dioxide can be synthesized through several methods, including:
Coprecipitation Method: This involves the simultaneous precipitation of copper and chromium salts from an aqueous solution, followed by calcination to form the desired compound.
Solid-State Reaction: This method involves mixing copper and chromium oxides in stoichiometric amounts and heating the mixture at high temperatures to induce a solid-state reaction.
Hydrothermal Synthesis: This method involves reacting copper and chromium salts in an aqueous solution under high pressure and temperature conditions to form this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale coprecipitation or solid-state reactions. These methods are preferred due to their scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
Tricopper chromate dioxide undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: The compound can participate in redox reactions, where the copper and chromium ions undergo changes in their oxidation states.
Substitution Reactions: this compound can undergo substitution reactions where one or more of its constituent ions are replaced by other ions.
Common Reagents and Conditions
Oxidizing Agents: this compound can react with oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reducing Agents: The compound can be reduced using agents like sodium borohydride or hydrazine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce higher oxidation state compounds, while reduction reactions may yield lower oxidation state products.
Applications De Recherche Scientifique
Tricopper chromate dioxide has several scientific research applications, including:
Catalysis: The compound is used as a catalyst in various chemical reactions, including hydrogenation, dehydrogenation, and oxidation reactions.
Materials Science: this compound is studied for its potential use in the development of advanced materials with unique electronic and magnetic properties.
Environmental Applications: The compound is explored for its potential in environmental remediation, such as the removal of pollutants from water and air.
Mécanisme D'action
The mechanism by which tricopper chromate dioxide exerts its effects involves the interaction of its copper and chromium ions with various molecular targets. These interactions can lead to changes in the oxidation states of the ions, which in turn can drive various chemical reactions. The specific pathways involved depend on the nature of the reaction and the conditions under which it occurs.
Comparaison Avec Des Composés Similaires
Similar Compounds
Copper Chromite (CuCr₂O₄): Similar to tricopper chromate dioxide, copper chromite is used as a catalyst in various chemical reactions.
Copper Chromate (CuCrO₄): This compound also shares similar catalytic properties and is used in similar applications.
Uniqueness
This compound is unique due to its specific stoichiometric ratio and the resulting chemical properties
Propriétés
Numéro CAS |
66860-79-5 |
|---|---|
Formule moléculaire |
CrCu3O6 |
Poids moléculaire |
338.63 g/mol |
Nom IUPAC |
tricopper;dioxido(dioxo)chromium;oxygen(2-) |
InChI |
InChI=1S/Cr.3Cu.6O/q;3*+2;;;2*-2;2*-1 |
Clé InChI |
SATNBJIUTWCEQI-UHFFFAOYSA-N |
SMILES canonique |
[O-2].[O-2].[O-][Cr](=O)(=O)[O-].[Cu+2].[Cu+2].[Cu+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![barium(2+);[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl phosphate](/img/structure/B12646560.png)
